1-(4-氯苯基)-N-{[5-(2-氧代吡咯烷-1-基)吡啶-3-基]甲基}环戊烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Metal–organic frameworks (MOFs) are porous materials with applications in gas storage, catalysis, and drug delivery. Researchers have explored the use of Compound X as a ligand to construct MOFs. For instance, a study synthesized metal(ii)-complexes using Compound X as a flexible achiral ligand. These complexes exhibited interesting structural features, such as uninodal 2D layers with specific topologies and chirality .
- Compound X and its derivatives have shown potent inhibition of CHK1 , a critical enzyme involved in cell cycle regulation and DNA damage response. These compounds exhibit cellular potency, making them potential candidates for cancer therapy .
- Researchers have investigated Compound X as a potential GPR119 agonist . GPR119 activation enhances insulin secretion and glucose homeostasis, making it an attractive target for antidiabetic drugs. Compound X demonstrated promising activity in preclinical studies .
- Compound X and related derivatives have been studied for their photoluminescence properties. For example, certain coordination complexes involving Compound X exhibit unusual 1D + 3D → 3D polythreaded supramolecular architectures. Hydrogen bonding interactions stabilize these structures .
Metal–Organic Frameworks (MOFs) and Coordination Chemistry
Checkpoint Kinase 1 (CHK1) Inhibition
GPR119 Agonism for Diabetes Treatment
Photoluminescent Properties and Supramolecular Architectures
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(28)25-14-16-12-19(15-24-13-16)26-11-3-4-20(26)27/h5-8,12-13,15H,1-4,9-11,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBPDTQCWLVVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。